2,6-Dichloroquinoline-4-carbonitrile

描述

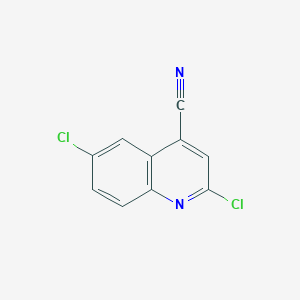

Structure

2D Structure

属性

IUPAC Name |

2,6-dichloroquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(4-7)6(5-13)3-10(12)14-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGULUBVYWUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50504-14-8 | |

| Record name | 2,6-dichloroquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization and Chlorination Route

One of the most established routes to quinoline derivatives with chloro and nitrile substituents involves:

Step 1: Formation of Hydroxyquinolinones

Starting from appropriate precursors such as phenyl isocyanates and ethyl cyanoacetate, cyano-malonamic acid esters are formed. These esters undergo intramolecular cyclization upon heating (e.g., reflux in 1,2-dichlorobenzene) to yield hydroxyquinolinones.Step 2: Chlorination of Hydroxyquinolinones

The hydroxyquinolinones are chlorinated using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), typically under reflux conditions for several hours (around 5 hours). This step converts hydroxy groups to chloro substituents, affording dichloroquinoline derivatives with carbonitrile functionality at position 4.

This route has been demonstrated for closely related compounds such as 2,4-dichloroquinoline-3-carbonitriles and can be adapted for this compound synthesis by adjusting the substitution pattern on the starting materials.

Nucleophilic Substitution and Azide Intermediates

Substitution of Chloro Groups

The chlorine atoms in dichloroquinolines exhibit differential reactivity; the chlorine at position 4 is more reactive towards nucleophiles than that at position 2. This property is exploited in the synthesis of aminoquinoline derivatives via nucleophilic substitution.Azide Intermediates and Staudinger Reaction

Reaction of dichloroquinoline derivatives with sodium azide in dimethylformamide (DMF) at room temperature leads to monoazido-chloroquinolines. These azides can be converted into aminoquinolines through the Staudinger reaction with triphenylphosphine, followed by hydrolysis.

Although this method primarily targets aminoquinoline derivatives, the initial dichloroquinoline intermediates, including this compound, are accessible through these substitution and functional group interconversions.

Research Findings and Observations

The chlorination step using POCl3/PCl5 is critical for introducing chloro substituents at specific positions on the quinoline ring, enabling further functionalization.

The reactivity difference between chloro substituents allows selective substitution, enabling stepwise introduction of azido or amino groups.

The Staudinger reaction provides a mild and chemoselective method to reduce azides to amines without affecting sensitive groups such as nitriles or chloro substituents.

Attempts to directly aminate dichloroquinolines often fail due to side reactions; the azide intermediate route is superior for preparing aminoquinoline derivatives.

The synthetic strategies outlined are adaptable and have been validated through spectral and elemental analysis, confirming the structure and purity of the products.

Summary Table of Preparation Routes

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization followed by Chlorination | Formation of hydroxyquinolinones → chlorination with POCl3/PCl5 | Established, good yields, scalable | Requires handling of chlorinating agents |

| Nucleophilic substitution via azides | Sodium azide substitution → Staudinger reduction | Mild conditions, selective amination | Multi-step, longer reaction times |

| Direct amination (less common) | Attempted direct substitution of Cl by amines | Conceptually simple | Often unsuccessful due to side reactions |

化学反应分析

2,6-Dichloroquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines, depending on the reagents and conditions used.

Substitution Reactions: The cyano group at the 4 position can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2,6-dichloroquinoline-4-carbonitrile, exhibit notable antimicrobial properties. For instance, studies have shown that compounds with quinoline structures can act against various bacterial strains and fungi. This compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, this compound has been evaluated for its ability to inhibit cancer cell growth in vitro, showing promising results against specific cancer types .

Agrochemical Applications

Pesticide Development

this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their efficacy as pesticides and herbicides. The compound's structural features contribute to the development of agents that can target specific pests while minimizing environmental impact .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable in the pharmaceutical industry for creating novel compounds with desired biological activities .

Data Table: Applications Overview

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated significant activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . -

Synthesis of Novel Anticancer Agents

Another research effort focused on synthesizing new anticancer agents based on the structure of this compound. The synthesized compounds were tested for their cytotoxic effects on cancer cell lines, with several showing promising results that warrant further investigation . -

Development of Agrochemicals

A recent study explored the application of this compound in synthesizing new herbicides. The research highlighted its effectiveness against common agricultural weeds while maintaining low toxicity to non-target species .

作用机制

The mechanism of action of 2,6-Dichloroquinoline-4-carbonitrile involves its interaction with various molecular targets. The chlorine atoms and cyano group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to its observed biological effects .

相似化合物的比较

Structural and Electronic Properties

| Compound | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | 2-Cl, 6-Cl, 4-CN | 223.06 | 185–190 | 2.8 |

| 2-Chloroquinoline-4-carbonitrile | 2-Cl, 4-CN | 188.61 | 160–165 | 2.1 |

| 6-Chloroquinoline-4-carbonitrile | 6-Cl, 4-CN | 188.61 | 170–175 | 2.3 |

| 2,8-Dichloroquinoline-4-carbonitrile | 2-Cl, 8-Cl, 4-CN | 223.06 | 195–200 | 3.0 |

Key Observations :

- Electron-Withdrawing Effects: The dual chlorine substituents in this compound create a stronger electron-deficient ring compared to mono-chlorinated analogs, enhancing its electrophilicity .

- Melting Points: Increased symmetry in this compound (vs. 2,8-dichloro isomer) results in a lower melting point due to reduced crystal lattice stability .

- Lipophilicity: The LogP value (2.8) indicates higher lipophilicity than mono-chlorinated derivatives, favoring membrane permeability in biological systems.

生物活性

2,6-Dichloroquinoline-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a quinoline core with two chlorine substituents at the 2 and 6 positions and a cyano group at the 4 position, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a study synthesized various quinoline-3-carbonitrile derivatives and evaluated their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential for further development as antibacterial agents .

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 12.00 ± 0.00 | |

| This compound | S. aureus | 11.00 ± 0.03 | |

| Amoxicillin | S. aureus | 18 ± 0.00 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, particularly against Plasmodium falciparum. A study focusing on hybrid compounds derived from quinolines reported significant antiplasmodial activity with low cytotoxicity against mammalian cells . Specifically, compounds similar to this compound were found to inhibit the growth of both chloroquine-sensitive and resistant strains of malaria parasites.

| Compound | EC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| This compound | 0.0130 ± 0.0002 | >1000 | |

| Hybrid Compound | 0.02 ± 0.01 | >800 |

Anticancer Activity

In addition to its antibacterial and antimalarial properties, research has indicated that quinoline derivatives may possess anticancer activity. A study highlighted that certain compounds could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

Case Study: MCF-7 Cell Line

In a specific case study involving the MCF-7 breast cancer cell line, compounds derived from quinolines exhibited IC50 values indicating effective cytotoxicity:

常见问题

Q. What are the optimal synthetic routes for 2,6-Dichloroquinoline-4-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : A common approach involves halogenation and cyanation of quinoline precursors. For example, describes a procedure for synthesizing 4-aminoquinoline derivatives using THF and diethylamine under controlled conditions. Adapting this, chlorination at the 2- and 6-positions could be achieved via electrophilic substitution using Cl₂ or SOCl₂, followed by nitrile introduction via a Rosenmund-von Braun reaction. Yield optimization may require temperature control (e.g., -20°C to prevent side reactions) and stoichiometric adjustments (e.g., 1.2 equivalents of Cl₂). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Confirm nitrile presence (C≡N stretch ~2200–2260 cm⁻¹) .

- X-ray crystallography (if crystallizable): Resolve bond angles and crystal packing, as demonstrated for analogous compounds in .

- DFT calculations : Predict electron density maps and reactive sites using Gaussian or ORCA software .

Q. What initial biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Prioritize assays based on structural analogs. highlights 4-aminoquinoline derivatives for antimalarial studies, suggesting:

- In vitro enzyme inhibition : Test against Plasmodium falciparum lactate dehydrogenase (PfLDH) at 10–100 µM concentrations.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.

- Docking studies : Compare binding affinity with chloroquine in homology models of PfATP6 .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from electronic effects of the dichloro substituents. To resolve:

- Control experiments : Compare reaction rates using Pd(PPh₃)₄ vs. CuI/L-proline catalysts.

- Hammett analysis : Correlate substituent σ values with reaction kinetics.

- In situ monitoring : Use HPLC-MS to detect intermediates, as suggested in for systematic data contradiction analysis .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic centers.

- NBO analysis : Assess charge distribution at C-4 (cyano group) vs. C-2/C-6 (chlorine substituents).

- MD simulations : Model solvent effects (e.g., DMF vs. THF) on transition states using Amber or GROMACS .

Q. How can researchers address discrepancies in reported biological activity of this compound analogs?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-test) to identify outliers.

- Structural validation : Re-synthesize disputed analogs and verify purity via HPLC (≥95% by ’s standards).

- Dose-response curves : Use nonlinear regression to confirm potency thresholds .

Q. What strategies improve the solubility of this compound in aqueous media for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the 4-position, cleavable by esterases.

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability.

- Co-solvent systems : Test DMSO/PBS (10:90 v/v) or cyclodextrin complexes, ensuring stability via dynamic light scattering (DLS) .

Methodological Considerations

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 2–8°C, per ’s guidelines for similar nitriles.

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (LD₅₀ data from ).

- Waste disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。